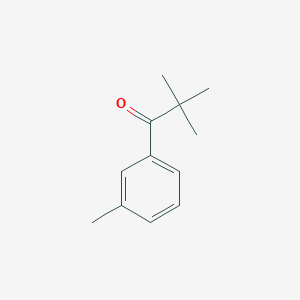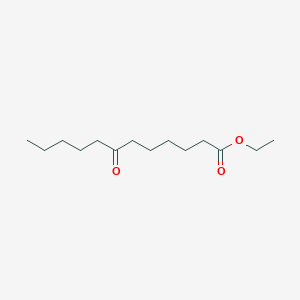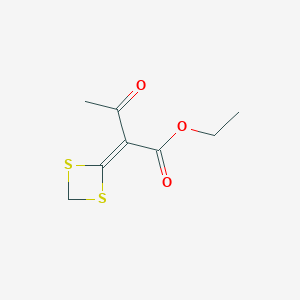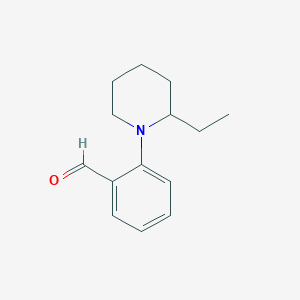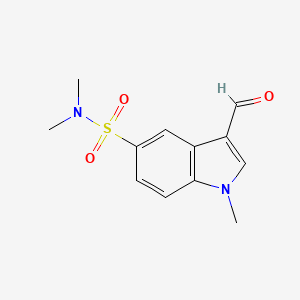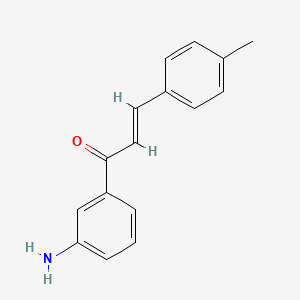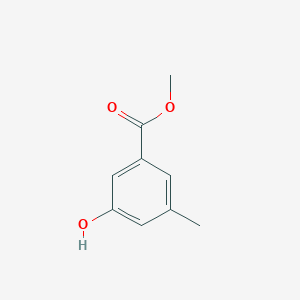![molecular formula C9H9N3O3 B1316902 5-羟基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 112734-82-4](/img/structure/B1316902.png)
5-羟基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating these with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .
Chemical Reactions Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
科学研究应用
合成和化学反应
- 5-羟基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮已被用于合成各种吡啶并[2,3-d]嘧啶及其衍生物。这些化合物是通过与不同底物(如酮、乙基氰乙酸酯或丙二腈)反应合成的,从而得到一系列带有不同取代基的吡啶并[2,3-d]嘧啶化合物 (Su & Watanabe, 1982)。
结构和晶体学研究
- 对各种取代的吡啶并[2,3-d]嘧啶的分子和晶体结构进行了研究。这些研究提供了有关键合相互作用(如氢键和π-π堆积相互作用)的见解,这些相互作用对于确定这些化合物的物理性质至关重要(Trilleras et al., 2009)。
新颖杂环和衍生物
- 研究还集中在使用5-羟基-1,3-二甲基吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮作为起始物质形成新颖杂环的过程中。这些研究涉及合成新的化学结构,有助于扩展杂环化学中可用化合物的范围(Majumdar et al., 2003)。
光谱和计算探索
- 已经探索了吡啶并[2,3-d]嘧啶衍生物的光谱性质和计算分析,为了解它们的电子结构和在各个领域的潜在应用提供了见解。这些研究对于理解这些化合物的性质和潜在用途至关重要(Ashraf et al., 2019)。
与亲核试剂的反应
- 已经研究了吡啶并[2,3-d]嘧啶化合物与各种亲核试剂的反应性。这些研究揭示了这些化合物在不同条件下和不同反应试剂下的化学行为,有助于更好地理解它们的化学性质(Clark & Morton, 1974)。
未来方向
Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .
作用机制
Target of Action
The primary targets of the compound, also known as 1,3-dimethyl-8h-pyrido[2,3-d]pyrimidine-2,4,5-trione, are various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which in turn disrupts the signaling pathways they are involved in . This interaction and the resulting changes can lead to the inhibition of diseases causing signals .
Biochemical Pathways
The affected pathways include those regulated by the targets mentioned above. The downstream effects of these disruptions can lead to a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth and proliferation of cancer cells . This is achieved through the disruption of the signaling pathways regulated by the compound’s targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, visible light can partially affect with exerting extra energy to accelerate the reaction
属性
IUPAC Name |
1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-7-6(5(13)3-4-10-7)8(14)12(2)9(11)15/h3-4H,1-2H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBTDUSGDABQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=CN2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558738 |
Source


|
| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112734-82-4 |
Source


|
| Record name | 1,3-Dimethylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


